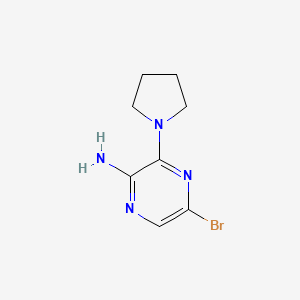

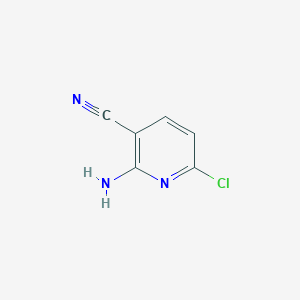

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is a compound that appears to be related to various research areas in organic chemistry, particularly in the synthesis and characterization of heterocyclic compounds. While the provided papers do not directly discuss this compound, they offer insights into similar structures and the chemistry of related pyrazine derivatives.

Synthesis Analysis

The synthesis of related compounds involves the formation of organic salts and azadienes. For instance, the monohydrate organic salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol with 2,3-pyrazinedicarboxylic acid is synthesized using a slow evaporation technique, which could be a relevant method for synthesizing similar pyrazine compounds . Additionally, the acidic treatment of (pyrrolidin-1-yl)azadienes has been described, which may provide insights into the synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine by exploring the behavior of pyrrolidinyl derivatives in acidic media .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction (SCXRD), which is a powerful tool for determining the crystal structure of organic salts . This technique could potentially be applied to analyze the molecular structure of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine.

Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives are complex and can involve regioselective synthesis, as seen in the formation of arylazo-substituted pyridines and pyrazines from pyridinium N-aminides . This suggests that the chemical reactivity of the pyrazine ring can be manipulated to introduce various substituents at specific positions, which could be relevant for the chemical reactions of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various techniques. Infrared absorption spectroscopy and density functional theory (DFT) simulations have been used to analyze the vibrational modes of synthesized organic salts . UV-Vis absorption spectroscopy has been employed to estimate the optical band gap and maximum absorption wavelength . These methods could be used to determine the physical and chemical properties of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. Additionally, thermal gravimetric-differential thermal analysis (TG-DTA) can provide information on the degradation profile and thermal stability of the compound .

作用機序

将来の方向性

特性

IUPAC Name |

5-bromo-3-pyrrolidin-1-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-6-5-11-7(10)8(12-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWRLQVEMFYPQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

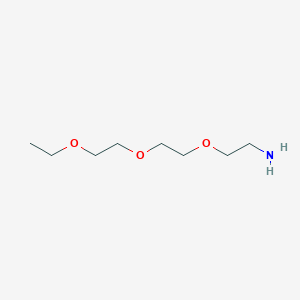

C1CCN(C1)C2=NC(=CN=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587502 |

Source

|

| Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893611-72-8 |

Source

|

| Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)